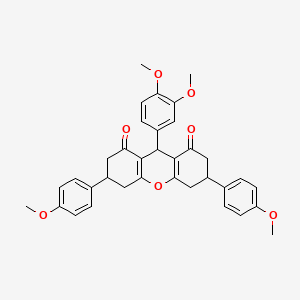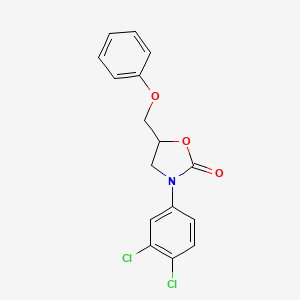
ethyl 4-benzoyl-6-methoxy-6-methyl-5-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-benzoyl-6-methoxy-6-methyl-5-oxoheptanoate, also known as EMH, is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields. EMH is a member of the class of heptanoic acid derivatives, which are known for their diverse biological activities.
Mécanisme D'action
Ethyl 4-benzoyl-6-methoxy-6-methyl-5-oxoheptanoate exerts its biological effects through its ability to inhibit the activity of key enzymes and proteins involved in various cellular processes. For instance, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins in cancer cells. ethyl 4-benzoyl-6-methoxy-6-methyl-5-oxoheptanoate has also been found to modulate the activity of various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
ethyl 4-benzoyl-6-methoxy-6-methyl-5-oxoheptanoate has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and modulation of the immune response. It has also been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using ethyl 4-benzoyl-6-methoxy-6-methyl-5-oxoheptanoate in lab experiments is its ability to selectively target specific cellular pathways and processes. This makes it a valuable tool for studying the mechanisms underlying various diseases. However, one of the limitations of using ethyl 4-benzoyl-6-methoxy-6-methyl-5-oxoheptanoate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on ethyl 4-benzoyl-6-methoxy-6-methyl-5-oxoheptanoate. One area of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Another potential direction is the exploration of its use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to elucidate the precise mechanisms underlying its biological effects and to identify new targets for its therapeutic use.
Méthodes De Synthèse
Ethyl 4-benzoyl-6-methoxy-6-methyl-5-oxoheptanoate can be synthesized through a multistep process involving the reaction of 4-benzoyl-2-methoxy-2-methylpentanoic acid with ethyl acetoacetate in the presence of a base such as sodium hydride. The resulting product is then subjected to a series of reactions involving acid hydrolysis, esterification, and decarboxylation to obtain ethyl 4-benzoyl-6-methoxy-6-methyl-5-oxoheptanoate.
Applications De Recherche Scientifique
Ethyl 4-benzoyl-6-methoxy-6-methyl-5-oxoheptanoate has been found to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been extensively studied for its potential as a drug candidate for various diseases, including cancer, infectious diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
ethyl 4-benzoyl-6-methoxy-6-methyl-5-oxoheptanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-5-23-15(19)12-11-14(17(21)18(2,3)22-4)16(20)13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIRCYDUZLFFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)C1=CC=CC=C1)C(=O)C(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzoyl-6-methyl-6-methoxy-5-oxoheptanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)
![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)
![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)


![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)

![4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)

![3-({4-[2-cyano-3-(methylamino)-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5140477.png)